Epitiostanol

Overview

Description

Synthesis Analysis

The synthesis of epitiostanol involves complex chemical reactions that have been detailed in various studies. One notable approach is the transformation of steroid precursors through a series of chemical reactions that introduce specific functional groups or modify the steroid's molecular structure to yield this compound. The synthesis process is crucial for understanding the compound's chemical behavior and potential applications in various fields beyond pharmacology.

Molecular Structure Analysis

The molecular structure of this compound plays a significant role in its chemical reactivity and physical properties. Studies have utilized various spectroscopic methods, such as UV, IR, and NMR spectroscopy, to elucidate the compound's structure. These analyses reveal the presence of specific functional groups and the overall three-dimensional configuration of the molecule, which are essential for predicting its interaction with other molecules and its behavior in biological systems.

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions that demonstrate its reactivity and interaction with different chemical agents. Its chemical properties, such as reactivity towards oxidation, reduction, and other types of chemical modifications, are of interest in synthetic chemistry and drug development. Understanding these reactions provides insights into how this compound can be modified or utilized in various chemical processes.

Physical Properties Analysis

The physical properties of this compound, including its melting point, optical rotation, and solubility in various solvents, are critical for its handling and application in research and industry. These properties are influenced by the molecular structure of this compound and affect its stability, storage, and formulation for different uses.

Chemical Properties Analysis

The chemical properties of this compound, such as its acidity or basicity, electrophilic and nucleophilic sites, and stability under different conditions, are fundamental aspects that determine its reactivity and suitability for specific applications. Studies focusing on these properties help in designing new synthetic routes and in understanding the compound's behavior in complex chemical systems.

For detailed scientific insights on this compound, including its synthesis, molecular structure, and chemical properties, the following references provide a comprehensive overview:

Ichihashi, T., Kinoshita, H., Shimamura, K., & Yamada, H. (1991). Absorption and disposition of epithiosteroids in rats (1): Route of administration and plasma levels of this compound. Xenobiotica; the fate of foreign compounds in biological systems, 21(7), 865-872. Link to source.

Okada, S., Izumi, W., Murai, M., Komatsu, H., & Ishimitsu, S. (1991). [this compound Reference Standard (Control 891) of National Institute of Hygienic Sciences]. Eisei Shikenjo hokoku. Bulletin of National Institute of Hygienic Sciences, 109, 151-153. Link to source.

Ichihashi, T., Takagishi, Y., & Yamada, H. (1992). Factors Determining the Intrinsic Lymphatic Partition Rate of this compound and Mepitiostane. Pharmaceutical Research, 9, 1617-1621. Link to source.

Scientific Research Applications

1. Doping Control and Sports Drug Testing

Epitiostanol, as a metabolite of mepitiostane, has been studied in the context of sports drug testing. Okano et al. (2015) explored the detection of this compound in human urine using liquid chromatography/tandem mass spectrometry, highlighting its relevance in doping control. The research indicated that this compound and its sulfoxide could be detected up to 48 hours after administration, demonstrating its utility in identifying the misuse of mepitiostane in athletes (Okano, Sato, Kojima, & Kageyama, 2015).

Mechanism of Action

Target of Action

Epitiostanol primarily targets the Androgen Receptor (AR) and Estrogen Receptor (ER) . It acts as an agonist for the AR and an antagonist for the ER .

Mode of Action

This compound binds directly to the AR and ER . It activates the AR, leading to anabolic effects, and inhibits the ER, resulting in antiestrogenic effects . This dual action makes it potent as an antiestrogen and comparatively weak as an AAS .

Biochemical Pathways

The mechanism of action of this compound in breast cancer is multimodal . It directly suppresses tumor growth through activation of the AR and inhibition of the ER . In premenopausal women, it additionally acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis .

Pharmacokinetics

This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . As such, it must be administered via intramuscular injection .

Result of Action

The activation of the AR and inhibition of the ER by this compound leads to the suppression of tumor growth . This is particularly effective in the treatment of breast cancer . Additionally, it reduces systemic estrogen levels in premenopausal women, which can have beneficial effects in certain conditions .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

A case series described four men, aged between 20−29 years, who developed intrahepatic cholestasis following epitiostanol administration . Another study reported that this compound sulfoxide, a specific metabolite with a sulfur atom, was identified by in vitro and in vivo studies .

properties

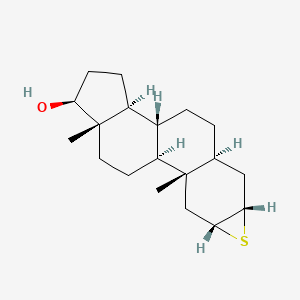

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLHUPNRURLOK-XGRAFVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045367 | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2363-58-8 | |

| Record name | Epitiostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitiostanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITIOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)